molecular formula C13H12N2O2 B7966687 2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7966687
M. Wt: 228.25 g/mol
InChI Key: ZQFJZZPIVZDECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring with a cyclopropyl group attached to the imidazole. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)benzoic acid
  • 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
  • 3,5-di(1H-benzo[d]imidazol-1-yl)benzoic acid

Uniqueness

2-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-containing benzoic acids .

Properties

IUPAC Name

2-(2-cyclopropylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-3-1-2-4-11(10)15-8-7-14-12(15)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJZZPIVZDECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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